

A Technical Guide to 1-Bromo-1-fluoroethane: Properties, Structure, and Reactivity

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Compound of Interest

Compound Name: 1-Bromo-1-fluoroethane

Cat. No.: B3349677

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Abstract: **1-Bromo-1-fluoroethane** (HBFC-151b1a) is a halogenated hydrocarbon of significant interest in synthetic chemistry. Its structure contains a chiral center, making it a valuable building block for the synthesis of complex, stereospecific molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth overview of the chemical and physical properties, structural characteristics, synthesis protocols, and key reactivity patterns of **1-bromo-1-fluoroethane**, tailored for researchers, chemists, and professionals in drug development.

Chemical Structure and Stereoisomerism

1-Bromo-1-fluoroethane possesses a single stereocenter at the first carbon atom (C1), the point of attachment for both the bromine and fluorine atoms. This chirality means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-**1-bromo-1-fluoroethane** and (S)-**1-bromo-1-fluoroethane**. The physical and chemical properties of these enantiomers are identical, except in their interaction with other chiral entities and with polarized light. Typically, the compound is produced and used as a racemic mixture (an equal mixture of both enantiomers).

Key identifiers for this compound are summarized in the table below.

Identifier	Racemic Mixture	(S)-Enantiomer
IUPAC Name	1-Bromo-1-fluoroethane[1]	(1S)-1-bromo-1-fluoroethane[2]
CAS Number	2311-13-9[1][3]	Not separately registered
Molecular Formula	C ₂ H ₄ BrF[1][3]	C ₂ H ₄ BrF[2]
SMILES	CC(F)Br[1]	C--INVALID-LINK--Br[2]
InChIKey	ZVHZPFSWZSDEN-UHFFFAOYSA-N[1]	ZVHZPFSWZSDEN-UWTATZPHSA-N[2]

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Stereoisomeric relationship of **1-bromo-1-fluoroethane**.

Physicochemical Properties

The physicochemical properties of **1-bromo-1-fluoroethane** are critical for its handling, reaction setup, and purification. The available data, largely based on computational estimates, are compiled below.

Property	Value
Molecular Weight	126.96 g/mol [1][2]
Monoisotopic Mass	125.94804 Da[1]
Boiling Point (estimated)	71.59 °C[3]
Density (estimated)	2.000 g/cm³[3]
Refractive Index (estimated)	1.4236[3]
XLogP3	1.9
Topological Polar Surface Area (TPSA)	0 Å²[1]

Synthesis and Preparation

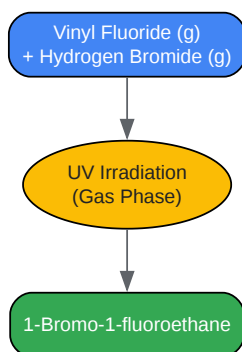
The synthesis of **1-bromo-1-fluoroethane** can be achieved through several routes. Two notable methods are outlined below.

Synthesis via Photo-induced Hydrobromination

A classic method for preparing **1-bromo-1-fluoroethane** involves the photo-induced addition of hydrogen bromide (HBr) to vinyl fluoride in the gas phase. This reaction proceeds via a free-radical mechanism. According to Markovnikov's rule for radical additions, the bromine radical (Br•) adds to the carbon atom that is less substituted (the one bearing more hydrogens), leading to the formation of the more stable secondary radical. Subsequent abstraction of a hydrogen atom from HBr yields the product. This pathway favors the formation of **1-bromo-1-fluoroethane** over its isomer, 1-bromo-2-fluoroethane.

Experimental Protocol Outline:

- **Reactant Preparation:** Gaseous vinyl fluoride and hydrogen bromide are introduced into a reaction vessel suitable for photochemical reactions (e.g. made of quartz).
- **Initiation:** The reaction is initiated by UV irradiation, which causes the homolytic cleavage of HBr to generate bromine radicals.
- **Propagation:** The bromine radical adds to the vinyl fluoride double bond, followed by hydrogen abstraction from another HBr molecule.
- **Termination:** The reaction is terminated by the combination of any two radical species.
- **Purification:** The product mixture is cooled, and **1-bromo-1-fluoroethane** is separated from unreacted starting materials and byproducts, typically by fractional distillation.



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Synthesis via photo-induced hydrobromination.

Synthesis via Photoredox Catalysis

A more modern approach involves the photoredox-catalyzed addition of dibromofluoromethane (CHBr_2F) to unactivated alkenes.^[5] This method offers a direct and efficient route to 1-bromo-1-fluoroalkanes under mild conditions.

Experimental Protocol Outline:^[5]

- **Reaction Setup:** An unactivated alkene and dibromofluoromethane are dissolved in a suitable solvent such as THF.
- **Catalyst Addition:** A photoredox catalyst, for example, $[\text{Ir}(\text{dF}(\text{CF}_3)\text{ppy})_2(\text{dtbbpy})]\text{PF}_6$, is added to the mixture.
- **Reaction Conditions:** The mixture is irradiated with visible light at room temperature until the reaction is complete.
- **Workup and Purification:** The solvent is removed under reduced pressure, and the resulting 1-bromo-1-fluoroalkane product is purified using column chromatography.

Spectroscopic Analysis

While experimental spectra for **1-bromo-1-fluoroethane** are not widely published, its spectral characteristics can be predicted based on its structure.

- **^1H NMR Spectroscopy:** The spectrum is expected to show two main signals:
 - A methyl group ($-\text{CH}_3$) signal, which would appear as a doublet of doublets due to coupling with both the adjacent proton ($^3\text{J}_{\text{HH}}$) and the fluorine ($^3\text{J}_{\text{HF}}$).
 - A methine proton ($-\text{CHBrF}$) signal, which would appear as a doublet of quartets due to coupling with the fluorine atom ($^2\text{J}_{\text{HF}}$) and the three protons of the methyl group ($^3\text{J}_{\text{HH}}$).
- **^{13}C NMR Spectroscopy:** Two signals are expected:
 - One for the methyl carbon, which will be split into a doublet by the geminal fluorine atom.
 - One for the methine carbon, which will show a large one-bond coupling to the directly attached fluorine atom ($^1\text{J}_{\text{CF}}$).
- **Infrared (IR) Spectroscopy:** Key absorption bands would include:
 - C-H stretching: Around $2950\text{--}3000\text{ cm}^{-1}$.
 - C-H bending: Around $1380\text{--}1470\text{ cm}^{-1}$.
 - C-F stretching: A strong band typically in the $1000\text{--}1100\text{ cm}^{-1}$ region.^[6]
 - C-Br stretching: A strong band in the fingerprint region, typically between $515\text{--}690\text{ cm}^{-1}$.^{[7][8]}

Chemical Reactivity: A Case Study in Nucleophilic Substitution

1-Bromo-1-fluoroethane is an excellent substrate for studying nucleophilic substitution ($\text{S}_{\text{N}}2$) reactions. A well-documented example is its reaction with sodium methoxide.^[9]

The $\text{S}_{\text{N}}2$ Reaction with Sodium Methoxide

When (S)-**1-bromo-1-fluoroethane** reacts with sodium methoxide (NaOCH_3), the methoxide ion acts as a nucleophile, attacking the electrophilic carbon atom and displacing the bromide ion.

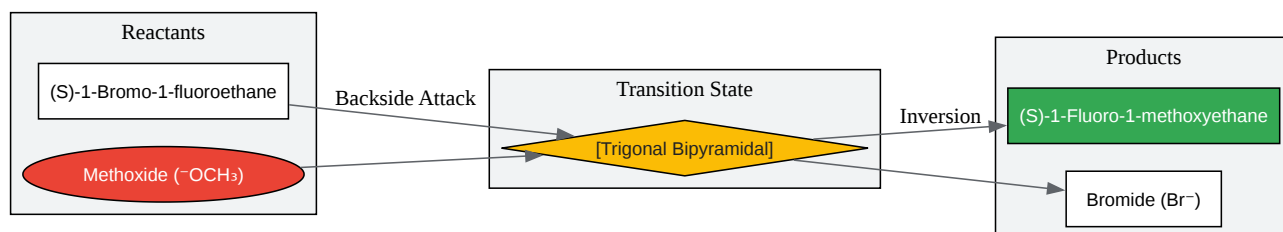
Experimental Protocol Outline:

- **Reaction Setup:** (S)-**1-bromo-1-fluoroethane** is dissolved in a suitable polar aprotic solvent (e.g., acetone or DMF) to facilitate the $\text{S}_{\text{N}}2$ mechanism.

- **Nucleophile Addition:** Sodium methoxide is added to the solution. The reaction is typically run at a controlled temperature.
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to observe the disappearance of the starting material and the appearance of the product.
- **Workup:** Upon completion, the reaction mixture is typically quenched with water, and the organic product is extracted with a suitable solvent.
- **Purification:** The product, (S)-1-fluoro-1-methoxyethane, is purified by distillation or chromatography.

Key Mechanistic Points:

- **Leaving Group:** Bromide is a much better leaving group than fluoride because the bromide ion is a weaker base and more stable. Therefore, the C-Br bond is selectively cleaved.^[10]
- **Stereochemistry:** The SN2 reaction proceeds with a backside attack, which leads to an inversion of the stereochemical configuration at the chiral center.^[11] However, an interesting anomaly occurs in this specific reaction. While the absolute configuration in space inverts, the Cahn-Ingold-Prelog (CIP) priority of the incoming nucleophile (-OCH₃) is different from the leaving group (-Br). Due to these priority rule changes, the product is also designated (S). This is a crucial teaching point: inversion of configuration does not always lead to a change in the R/S descriptor.^{[9][12]}



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SN2 reaction of (S)-1-bromo-1-fluoroethane.

Safety and Handling

1-Bromo-1-fluoroethane is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Class	GHS Statement
Flammability	H225: Highly flammable liquid and vapor
Acute Toxicity	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled
Skin Irritation	H315: Causes skin irritation
Eye Irritation	H319: Causes serious eye irritation
Respiratory Hazard	H335: May cause respiratory irritation
Environmental Hazard	H420: Harms public health and the environment by destroying ozone in the upper atmosphere

Handling Precautions:

- Work in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Keep away from heat, sparks, open flames, and other ignition sources.

- Avoid breathing vapors and contact with skin and eyes.

Conclusion

1-Bromo-1-fluoroethane is a versatile chiral building block with significant potential in organic synthesis. Its well-defined structure and predictable reactivity, particularly in nucleophilic substitution reactions, make it a valuable tool for constructing complex molecules. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

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